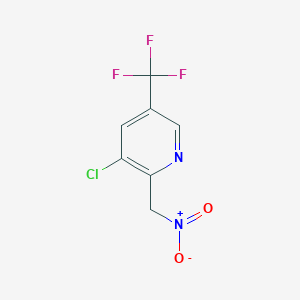

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine

Descripción general

Descripción

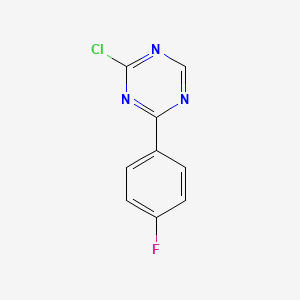

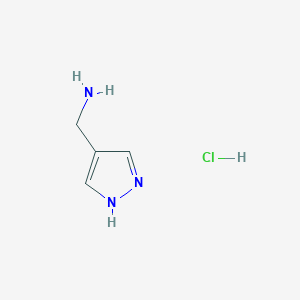

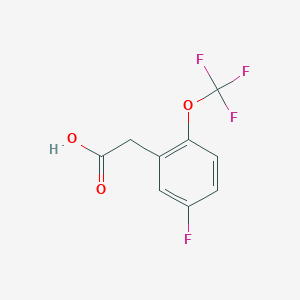

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine, also known as 3C2N5TMP, is a synthetic compound that has been widely studied for its potential applications in scientific research and laboratory experiments. This compound is a derivative of pyridine and is composed of a trifluoromethyl group, a nitromethyl group, and a chlorine atom attached to the pyridine ring. It is a white, crystalline solid with a melting point of around 135°C and a boiling point of around 250°C. 3C2N5TMP is an important compound for its potential applications in the fields of organic chemistry and medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis of Pesticides

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine is an important derivative in the synthesis of various pesticides. The compound's fluorine content plays a key role in this process. Its synthesis and applications in pesticide development are discussed in depth (Lu Xin-xin, 2006).

Fungicide Development

This compound is a key component in the structure of fluazinam, a fungicide. Its structural characteristics, including the dihedral angle between pyridine and benzene ring planes, are crucial for its effectiveness (Youngeun Jeon, Jineun Kim, Sangjin Lee, Tae Ho Kim, 2013).

Herbicide Synthesis

It serves as a critical intermediate in the synthesis of highly efficient herbicides like trifloxysulfuron. The overall yield of this synthesis process from nicotinamide, via several chemical reactions, has been optimized (Zuo Hang-dong, 2010).

Chemical Reaction Analysis

The synthesis reaction principles of 2-chloro-3-(trifluoromethyl)pyridine, a similar compound, involve analyzing the feasibility of side-chain chlorination and fluorination reactions, which are integral to the compound's chemical manipulation (Liu Guang-shen, 2014).

Electrophilic Substitutions

The compound has been used in studies exploring site-selective electrophilic substitutions, which are essential for creating various derivatives for further chemical applications (F. Mongin, Antonio Tognini, F. Cottet, M. Schlosser, 1998).

Solubility Analysis

Research on the solubility of 2-chloro-3-(trifluoromethyl)pyridine in different solvent mixtures at various temperatures contributes to understanding its behavior in various chemical processes (A. Jouyban, F. Martínez, W. Acree, 2017).

Propiedades

IUPAC Name |

3-chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-5-1-4(7(9,10)11)2-12-6(5)3-13(14)15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYJRXNYDDTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(nitromethyl)-5-(trifluoromethyl)pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398609.png)

![(5-M-Tolyl-[1,2,4]oxadiazol-3-YL)-acetic acid ethyl ester](/img/structure/B1398613.png)

![3-[2-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398623.png)